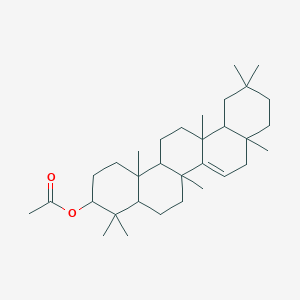

Taraxeryl acetate

Description

Contextualization of Pentacyclic Triterpenoids within Natural Product Chemistry and Chemical Biology

Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, as well as in fungi and marine organisms. researchgate.netnih.gov These complex molecules, composed of thirty carbon atoms arranged in five rings, are synthesized through the isoprenoid pathway. researchgate.netnih.gov Their structural diversity arises from different carbon skeletons, such as oleanane, ursane, lupane, and friedelane, which are further modified by enzymes like cytochrome P450 monooxygenases and glycosyltransferases. researchgate.netnih.govmdpi.com

In the realm of natural product chemistry, pentacyclic triterpenoids are significant due to their vast structural variety and their presence in numerous traditional medicinal plants. ekb.egjcbsc.org They are often found in the bark, leaves, and fruit peels of plants. ekb.eg The study of these compounds involves their isolation, structure elucidation, and chemical synthesis, which has been spurred by their interesting biological activities. lookchem.com From a chemical biology perspective, pentacyclic triterpenoids serve as valuable molecular probes to investigate various biological processes. Their diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities, make them key components for the development of new bioactive agents. ekb.egrsc.orgmdpi.com

Historical and Current Trajectories in Taraxeryl Acetate (B1210297) Research

Taraxeryl acetate, a pentacyclic triterpenoid (B12794562) with a friedooleanane skeleton, is the acetylated derivative of taraxerol (B1681929). ontosight.ai It is found in a variety of plant species, including those from the Asteraceae, Euphorbiaceae, and Moraceae families, and can be isolated from plant extracts using chromatographic techniques. ontosight.ai Historically, research on this compound has been part of the broader exploration of phytochemicals from medicinal plants. oiccpress.comtaylorandfrancis.com

Current research trajectories for this compound have shifted towards elucidating its specific pharmacological activities and mechanisms of action. lookchem.commedkoo.com Studies have demonstrated its potential as an anti-inflammatory, antimicrobial, antioxidant, and anticancer agent. lookchem.comontosight.ai For instance, it has been shown to possess anti-inflammatory properties by reducing edema in animal models. researchgate.netresearchgate.net Furthermore, its antiviral activity against herpes simplex virus (type II) has been noted. targetmol.comchemfaces.com A significant area of current investigation is its anticancer potential, with studies focusing on its ability to induce apoptosis and inhibit cell migration in cancer cells. medkoo.commedchemexpress.comspandidos-publications.com Research is also exploring its role in alleviating oxidative stress. tandfonline.com

Fundamental Contributions of this compound Studies to Mechanistic Biology

Studies on this compound have provided valuable insights into fundamental biological mechanisms, particularly in the context of disease pathology. A key contribution has been the elucidation of its role in inflammation and cancer.

Mechanistic studies have identified this compound as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 116.3 μM and 94.7 μM, respectively. medchemexpress.comchemicalbook.com This provides a molecular basis for its observed anti-inflammatory effects.

In the field of oncology, research has demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. medkoo.commedchemexpress.com For example, in human glioblastoma cells, it was shown to increase the percentage of apoptotic cells in a dose-dependent manner. spandidos-publications.comnih.gov The compound also causes cell cycle arrest, specifically at the sub-G1 phase, and inhibits the migration of cancer cells, a crucial step in metastasis. spandidos-publications.comnih.gov These effects are mediated through the modulation of cell cycle-associated proteins. spandidos-publications.com Furthermore, this compound has been shown to induce autophagy in cancer cells. medkoo.comspandidos-publications.com Studies using multi-omics approaches have also revealed that it can activate pathways such as the NF-κB and MAPK signaling pathways to alleviate oxidative stress. tandfonline.com

These findings not only highlight the therapeutic potential of this compound but also enhance our understanding of the complex cellular processes involved in inflammation and cancer.

Properties

IUPAC Name |

(4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Research on Natural Occurrence and Advanced Isolation Methodologies of Taraxeryl Acetate

Ethnopharmacological Relevance of Botanical Sources and Their Chemodiversity

Taraxeryl acetate (B1210297) has been identified in a diverse range of plant families, including Asteraceae, Euphorbiaceae, and Moraceae. ontosight.ai Many of these plants have a long history of use in traditional medicine across different cultures. The ethnopharmacological significance of these botanical sources is often linked to the complex mixture of phytochemicals they contain, a concept known as chemodiversity.

One notable source of taraxeryl acetate is the genus Artemisia, specifically Artemisia roxburghiana. amhsr.org This plant, belonging to the Asteraceae family, is used in traditional medicine in Pakistan for treating various ailments, including malarial fever, rheumatism, and skin diseases. amhsr.org this compound isolated from A. roxburghiana has been investigated for its anti-pyretic properties, which supports its traditional use against fever. kjms.com.pk The chemodiversity of Artemisia roxburghiana is significant, with studies revealing the presence of alkaloids, flavonoids, terpenoids, phenols, saponins, and glycosides. kmu.edu.pkresearchgate.net Other prominent compounds include artemisinin (B1665778) and scopoletin. amhsr.org

The genus Taraxacum, commonly known as dandelion, is another well-documented source of this compound. researchgate.net Taraxacum officinale has a rich history in traditional medicine systems worldwide. rjpponline.org In European folk medicine, it has been used for treating fevers, boils, eye problems, and diarrhea, while Native Americans have used it for kidney disease, swelling, and skin issues. rjpponline.org Traditional Chinese Medicine employs dandelion for conditions like appendicitis and to improve milk flow. rjpponline.org The roots and leaves are particularly noted for their use in liver problems. rjpponline.org The therapeutic applications of Taraxacum are attributed to its wide array of constituents, which include other triterpenoids like taraxasterol (B1681928), as well as sesquiterpenes, phenolic acids (such as chicoric acid and chlorogenic acid), and flavonoids like luteolin (B72000) and isorhamnetin. researchgate.netresearchgate.netnih.gov

Species from the Launaea genus, also in the Asteraceae family, are utilized in traditional remedies and contain this compound. rjpponline.org For instance, Launaea sarmentosa is used in traditional medicine for a variety of infectious diseases. rjpponline.org Phytochemical screenings of Launaea species have revealed a rich chemodiversity, including flavonoids, tannins, alkaloids, saponins, steroids, and coumarins. psu.edusaspublishers.comfrontiersin.org

The Scorzonera genus is another group within the Asteraceae family where this compound is found. mdpi.comresearchgate.net These plants are a significant part of folk medicine in Asia and Europe. mdpi.com For example, in Mongolian folk medicine, Scorzonera species are used as antipyretics and diuretics. mdpi.com In Turkish folk medicine, they are used for headaches, and in Algeria, for treating snake bites. mdpi.com The genus is chemically diverse, containing other triterpenoids (α-amyrin, lupeol (B1675499), taraxasteryl acetate), sesquiterpenoids, flavonoids, and derivatives of caffeic and quinic acid. mdpi.comresearchgate.netnih.gov

Other plants reported to contain this compound include Hoya paziae, where it is found alongside taraxerol (B1681929), α-amyrin acetate, and β-amyrin acetate, and Bombax ceiba, from which it has been isolated with compounds like squalene (B77637), taraxerone (B198196), and β-sitosterol palmitate. nih.govphcogj.com

Table 1: Ethnopharmacological Uses and Chemodiversity of Botanical Sources of this compound

| Botanical Source | Family | Traditional Uses | Key Co-occurring Phytochemicals | Citation |

|---|---|---|---|---|

| Artemisia roxburghiana | Asteraceae | Malarial fever, rheumatism, skin diseases, antipyretic | Artemisinin, scopoletin, flavonoids, phenols, saponins | amhsr.orgkjms.com.pkkmu.edu.pk |

| Taraxacum officinale | Asteraceae | Liver and gallbladder disorders, fever, boils, kidney disease, skin issues | Taraxasterol, chicoric acid, chlorogenic acid, luteolin | researchgate.netrjpponline.orgresearchgate.netnih.gov |

| Launaea sarmentosa | Asteraceae | Treatment of various infections | Flavonoids, tannins, alkaloids, saponins, steroids | rjpponline.orgpsu.edusaspublishers.com |

| Scorzonera spp. | Asteraceae | Antipyretic, diuretic, treatment for headaches and snake bites | α-Amyrin, lupeol, taraxasteryl acetate, flavonoids, caffeic acid derivatives | mdpi.comresearchgate.netnih.gov |

| Hoya paziae | Apocynaceae | Not specified in provided sources | Taraxerol, α-amyrin acetate, β-amyrin acetate | phcogj.com |

| Bombax ceiba | Malvaceae | Not specified in provided sources | Squalene, taraxerone, β-sitosterol palmitate, taraxerol | nih.gov |

Optimized Extraction and Fractionation Techniques for this compound Enrichment

The initial step in isolating this compound from plant sources is extraction, a process aimed at separating the desired compound from the solid plant matrix. The choice of solvent and method is critical for maximizing yield and efficiency.

A common approach involves maceration or soaking of the dried and powdered plant material in an organic solvent. kjms.com.pkbanglajol.info Methanol (B129727) is frequently used for the initial extraction. kjms.com.pkbanglajol.info For instance, in the isolation of this compound from Artemisia roxburghiana, the powdered plant material was soaked in methanol for an extended period. kjms.com.pkbanglajol.info Following extraction, the crude extract is typically concentrated under reduced pressure. banglajol.info

Modern, more efficient extraction techniques are also being employed. These "green" methods include ultrasound-assisted extraction (UAE) and microwave-assisted extraction, which offer advantages such as shorter extraction times, reduced solvent consumption, and higher yields compared to traditional methods like Soxhlet extraction. nih.govmdpi.comnewswise.com

After obtaining the crude extract, fractionation is performed to separate the components based on their physicochemical properties, primarily polarity. This step is crucial for enriching the fraction containing this compound. A widely used method is liquid-liquid partitioning, where the crude extract is suspended in water and sequentially extracted with a series of organic solvents of increasing polarity. kjms.com.pkbanglajol.info A typical solvent sequence is hexane (B92381), followed by chloroform, and then ethyl acetate. kjms.com.pk In the case of Artemisia roxburghiana, the ethyl acetate fraction was found to contain the highest concentration of this compound. kjms.com.pkbanglajol.info

Further enrichment of triterpenoids can be achieved using techniques like adsorption chromatography with macroporous resins. newswise.com For example, AB-8 macroporous resin has been successfully used to purify triterpenoids from crude extracts, leading to a significant increase in purity. newswise.com This method involves eluting the adsorbed compounds with a gradient of ethanol (B145695) in water, with different fractions being collected for further analysis. newswise.com

Table 2: Overview of Extraction and Fractionation Techniques for this compound

| Technique | Description | Example Application | Citation |

|---|---|---|---|

| Solvent Extraction (Maceration) | Soaking powdered plant material in a solvent (e.g., methanol) to dissolve soluble compounds. | Extraction of this compound from Artemisia roxburghiana using methanol. | kjms.com.pkbanglajol.info |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency. | A green and efficient method for extracting triterpenoids. | mdpi.comnewswise.com |

| Liquid-Liquid Partitioning | Separating components of the crude extract based on their differential solubility in immiscible solvents of varying polarities (e.g., hexane, ethyl acetate). | Fractionation of Artemisia roxburghiana methanol extract, enriching this compound in the ethyl acetate fraction. | kjms.com.pkbanglajol.info |

| Macroporous Resin Chromatography | Using a resin with a large surface area to adsorb and then selectively elute compounds for purification and enrichment. | Purification of triterpenoids from Carya cathayensis husks using AB-8 resin. | newswise.com |

Chromatographic Separation Strategies for High-Purity this compound Isolation

Following enrichment, chromatographic techniques are employed to isolate this compound in high purity from the enriched fraction.

Column chromatography is the most fundamental and widely used method for this purpose. ontosight.ai Silica (B1680970) gel is the standard stationary phase for the separation of triterpenoids like this compound. kjms.com.pknih.gov The enriched fraction (e.g., the ethyl acetate fraction) is loaded onto the silica gel column and eluted with a solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. kjms.com.pkbanglajol.info The polarity of the mobile phase is gradually increased (gradient elution) to separate the compounds based on their affinity for the stationary phase. banglajol.info Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the pure compound. niscpr.res.in

For more complex mixtures or for achieving higher purity, other chromatographic materials and techniques are used. Sephadex LH-20 column chromatography, a type of size-exclusion chromatography, is effective for separating compounds based on their molecular size and is often used as a subsequent purification step after silica gel chromatography. nih.govgoogle.com

High-speed countercurrent chromatography (HSCCC) is another powerful separation technique that has been successfully applied for the semi-preparative isolation of this compound. tandfonline.comnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. researchgate.net A two-phase solvent system composed of chloroform-methanol-water (2:2:1, v/v/v) has been effectively used to separate this compound from coumarins in Artemisia dalailamae. tandfonline.com

High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, is also employed for the final purification of triterpenoids, offering high resolution and purity. researchgate.netnih.gov The purity and structure of the isolated this compound are ultimately confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). kjms.com.pktandfonline.com

Table 3: Chromatographic Methods for High-Purity this compound Isolation

| Chromatographic Method | Stationary/Solvent System | Principle of Separation | Citation |

|---|---|---|---|

| Silica Gel Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane-Ethyl Acetate gradient | Adsorption chromatography based on polarity. | kjms.com.pknih.govbanglajol.info |

| Sephadex LH-20 Column Chromatography | Stationary Phase: Sephadex LH-20 | Size-exclusion and partition chromatography based on molecular size and polarity. | nih.govgoogle.com |

| High-Speed Countercurrent Chromatography (HSCCC) | Two-phase solvent system (e.g., Chloroform-Methanol-Water) | Liquid-liquid partition chromatography without a solid support. | tandfonline.comnih.govresearchgate.net |

| Semi-Preparative HPLC | Various reversed-phase or normal-phase columns and solvent systems | High-resolution separation for final purification. | researchgate.netnih.gov |

Elucidation and Biotechnological Engineering of Taraxeryl Acetate Biosynthetic Pathways

Molecular Steps and Enzymology of Taraxerol (B1681929) Biosynthesis via the Mevalonate (B85504) Pathway

The biosynthesis of taraxerol, the precursor to taraxeryl acetate (B1210297), occurs in the cytosol of plant cells through the mevalonate (MVA) pathway. mdpi.comresearchgate.netnih.govums.edu.my This intricate pathway involves a series of enzymatic reactions that convert simple precursor molecules into the complex structure of taraxerol. mdpi.comresearchgate.netnih.govums.edu.my

The journey to taraxerol begins with acetyl-CoA, which undergoes several transformations to form the fundamental building blocks of terpenoids. encyclopedia.pubnumberanalytics.comnih.gov The key intermediates in this process are Isopentyl Pyrophosphate (IPP) and Dimethylallyl Diphosphate (B83284) (DMAPP). encyclopedia.pubnih.gov These five-carbon molecules are the universal precursors for the synthesis of all isoprenoids. nih.gov

The formation of these precursors is a multi-step process:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA. numberanalytics.com

A third acetyl-CoA molecule is added to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). numberanalytics.com

HMG-CoA is then reduced to mevalonate. libretexts.org

Mevalonate undergoes phosphorylation and decarboxylation to yield IPP and its isomer, DMAPP. numberanalytics.comlibretexts.org

Following the formation of IPP and DMAPP, they are sequentially condensed to form larger molecules. One molecule of DMAPP combines with two molecules of IPP to produce the 15-carbon molecule, farnesyl pyrophosphate (FPP). encyclopedia.pub Two molecules of FPP are then joined head-to-head to create squalene (B77637), a 30-carbon linear hydrocarbon. encyclopedia.puboup.com

Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256). encyclopedia.pubfrontiersin.org This cyclization precursor is a critical branch point in triterpenoid (B12794562) biosynthesis. The proton-initiated cyclization of 2,3-oxidosqualene leads to the formation of the dammarenyl cation. encyclopedia.pubresearchgate.net This cation is then subjected to a series of complex rearrangements, including hydride and methyl shifts, which ultimately result in the formation of the pentacyclic taraxerol skeleton. mdpi.comencyclopedia.pubresearchgate.net

Table 1: Key Intermediates in Taraxerol Biosynthesis

| Intermediate | Description |

| Acetyl-CoA | The initial precursor molecule for the mevalonate pathway. encyclopedia.pubnumberanalytics.com |

| Isopentyl Pyrophosphate (IPP) | A five-carbon isoprenoid precursor. encyclopedia.pubnih.gov |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP, also a five-carbon precursor. encyclopedia.pubnih.gov |

| Farnesyl Diphosphate (FPP) | A 15-carbon intermediate formed from the condensation of IPP and DMAPP. encyclopedia.pub |

| Squalene | A 30-carbon linear hydrocarbon, the direct precursor to 2,3-oxidosqualene. encyclopedia.puboup.com |

| 2,3-Oxidosqualene | The cyclization precursor for most triterpenoids, including taraxerol. encyclopedia.pubfrontiersin.org |

| Dammarenyl Cation | A key carbocation intermediate formed from the cyclization of 2,3-oxidosqualene. encyclopedia.pubresearchgate.net |

Several key enzymes catalyze the critical steps in the taraxerol biosynthetic pathway.

Farnesyl Diphosphate Synthase (FPS): This enzyme is responsible for the synthesis of FPP. encyclopedia.pubproteopedia.org It catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. bibliotekanauki.plfrontiersin.org FPS is a crucial enzyme at a branch point in the isoprenoid pathway, as FPP is a precursor for various compounds, including sesquiterpenoids, triterpenoids, and sterols. frontiersin.org

Squalene Synthase (SQS): SQS catalyzes the first committed step in triterpenoid and sterol biosynthesis. oup.comoup.com It facilitates the head-to-head condensation of two FPP molecules to form squalene. encyclopedia.puboup.comtandfonline.com This enzyme is considered a significant regulatory point, channeling the metabolic flux towards triterpenoid production. tandfonline.comnih.gov

Taraxerol Synthase: This enzyme, a type of oxidosqualene cyclase (OSC), is responsible for the intricate cyclization of 2,3-oxidosqualene into the specific pentacyclic structure of taraxerol. mdpi.comresearchgate.netencyclopedia.pub It guides the complex series of rearrangements of the dammarenyl cation to yield taraxerol. encyclopedia.pubresearchgate.net In some plants, a single OSC can produce multiple triterpene skeletons; for instance, one such enzyme can yield taraxerol, β-amyrin, and lupeol (B1675499). nih.gov

Table 2: Key Enzymes in Taraxerol Biosynthesis

| Enzyme | Function |

| Farnesyl Diphosphate Synthase (FPS) | Catalyzes the formation of farnesyl diphosphate (FPP) from IPP and DMAPP. encyclopedia.pubproteopedia.orgfrontiersin.org |

| Squalene Synthase (SQS) | Catalyzes the condensation of two FPP molecules to form squalene. encyclopedia.puboup.comtandfonline.com |

| Taraxerol Synthase | An oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to taraxerol. mdpi.comresearchgate.netencyclopedia.pub |

Enzymatic Acetylation Mechanisms and Identification of Triterpene Acetyltransferases

The final step in the biosynthesis of taraxeryl acetate is the acetylation of the hydroxyl group of taraxerol. This reaction is catalyzed by a specific class of enzymes known as acetyltransferases. researchgate.netmdpi.com While triterpene acetates are common in many plants, the enzymes responsible for their formation have only recently begun to be identified and characterized. researchgate.netmdpi.com

Research has led to the identification of triterpene acetyltransferases (TATs) in plants like lettuce (Lactuca sativa). frontiersin.org One such enzyme, LsTAT1, has been shown to catalyze the acetylation of several pentacyclic triterpenes, including taraxerol, using acetyl-CoA as the acetyl donor. frontiersin.orgnih.gov This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) family of proteins. frontiersin.orgnih.gov Interestingly, LsTAT1 exhibits specificity for acetyl-CoA and does not utilize other acyl-CoAs, distinguishing it from sterol acyltransferases that can use a broader range of acyl donors. frontiersin.orgnih.gov

The identification of these enzymes is a significant step towards understanding the complete biosynthetic pathway of triterpene acetates and opens up possibilities for their biotechnological production. researchgate.net

Advanced Biotechnological Approaches for Enhanced this compound Production

Given the potential applications of this compound, there is considerable interest in developing methods for its large-scale production. Biotechnological approaches offer a promising alternative to extraction from plant sources, which can be inefficient and unsustainable. phcogrev.com

Plant tissue culture techniques, such as callus and hairy root cultures, provide a controlled environment for the production of specialized metabolites. mdpi.comphcogrev.com These methods have been explored for the production of taraxerol and its derivatives. For instance, callus cultures of Taraxacum officinale and hairy root cultures of Clitoria ternatea have been established to produce taraxerol. mdpi.com

Successful production through in vitro cultures relies heavily on the optimization of culture conditions. This includes the composition of the culture medium, the type and concentration of plant growth regulators, and other physical parameters. For example, a study on Echinops taeckholmiana focused on optimizing the in vitro seed germination and callus formation to preserve the plant and analyze its metabolites, which included this compound. zu.edu.egnih.govacs.org

Elicitation is a widely used strategy to enhance the production of secondary metabolites in plant cell cultures. mdpi.comscielo.br Elicitors are compounds that trigger defense responses in plants, often leading to an increased synthesis of specialized metabolites. mdpi.com Both biotic (e.g., fungal homogenates) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors have been shown to stimulate triterpenoid production in various plant cell cultures. mdpi.comscielo.brtandfonline.comfrontiersin.org For example, treating hairy root cultures with salicylic acid significantly increased the levels of certain triterpenoids. frontiersin.org The application of fungal elicitors has also been shown to provoke the accumulation of triterpenoid phytoalexins. scielo.brtandfonline.com

Precursor feeding is another strategy to boost the production of a target compound. This involves supplying the culture with an intermediate of the biosynthetic pathway, thereby bypassing potential rate-limiting steps. For triterpenoid biosynthesis, feeding cultures with precursors like mevalonate or squalene could potentially increase the yield of the final product.

Genetic Manipulation and Metabolic Engineering for Optimized Yields

The industrial-scale production of this compound via microbial fermentation necessitates advanced genetic manipulation and metabolic engineering strategies to optimize yields. These approaches focus on enhancing the expression of key biosynthetic genes, increasing the supply of precursors, and diverting metabolic flux away from competing pathways. The yeast Saccharomyces cerevisiae is a commonly used chassis for producing triterpenoids due to its robust nature and the presence of an endogenous mevalonate (MVA) pathway, which synthesizes the universal triterpenoid precursor, 2,3-oxidosqualene. nih.govacs.orgbiorxiv.org

A primary strategy for boosting production is the overexpression of genes central to the biosynthetic pathway. This includes the genes for taraxerol synthase (TarS), the enzyme that cyclizes 2,3-oxidosqualene to taraxerol, and an appropriate acetyltransferase that converts taraxerol to this compound. researcher.liferesearchgate.net Research has shown that identifying and functionally characterizing these specific enzymes is a critical first step. For instance, a taraxerol synthase (ClOSC1) has been identified from Codonopsis lanceolata, and various triterpene acetyltransferases have been characterized that can use taraxerol as a substrate. researcher.liferesearchgate.netresearchgate.net

Metabolic engineering efforts are heavily focused on increasing the availability of precursors. sciepublish.com Key interventions include:

Enhancing the Mevalonate (MVA) Pathway: The MVA pathway is often engineered to increase the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). encyclopedia.pub A common and effective modification is the overexpression of a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. sciepublish.comnih.gov

Increasing Acetyl-CoA Supply: As the fundamental building block for the MVA pathway and the acyl donor for the final acetylation step, boosting the cytosolic pool of acetyl-CoA is crucial. sciepublish.commdpi.comresearchgate.net This can be achieved by engineering pathways involved in its synthesis, such as the pyruvate (B1213749) dehydrogenase (PDH) bypass. sciepublish.com

Blocking Competing Pathways: A significant portion of the precursor 2,3-oxidosqualene is naturally consumed by the sterol biosynthesis pathway, with lanosterol (B1674476) synthase (ERG7) being the first committed enzyme. biorxiv.orgapprimus-verlag.de Downregulating or modifying ERG7 can reduce the flux towards sterols and redirect 2,3-oxidosqualene towards the desired triterpenoid, significantly increasing product titers. biorxiv.orgapprimus-verlag.de For example, a minimally engineered S. cerevisiae strain with a modified Erg7 enzyme showed a strong accumulation of 2,3-oxidosqualene. biorxiv.org

The heterologous production of taraxerol, the direct precursor to this compound, has been successfully demonstrated in engineered S. cerevisiae. Through a combination of strategies, including the overexpression of the endoplasmic reticulum (ER) size regulatory factor INO2 to enhance the production of membrane-bound enzymes, taraxerol titers have been significantly increased. nih.govresearchgate.net One study achieved an initial taraxerol titer of 1.85 mg/L, which was subsequently improved to 12.51 mg/L through multiple metabolic engineering strategies, and finally reached 59.55 mg/L in a fed-batch fermentation process. nih.govresearchgate.net While this study did not include the final acetylation step to produce this compound, it establishes a highly effective chassis that could be readily adapted for this purpose by introducing a suitable acetyltransferase.

The table below summarizes key genetic engineering strategies and their impact on the production of taraxerol and related compounds in Saccharomyces cerevisiae, illustrating the potential for optimizing this compound yields.

Table 1: Genetic Engineering Strategies for Triterpenoid Production in S. cerevisiae

| Target Compound | Genetic Modification Strategy | Key Genes/Enzymes Manipulated | Resulting Titer | Fold Increase | Reference |

|---|---|---|---|---|---|

| Taraxerol | Pathway introduction and optimization | Taraxerol synthase | 1.85 mg/L | - | nih.gov |

| Taraxerol | Multi-strategy metabolic engineering | Undisclosed pathway optimizations | 12.51 mg/L | ~6.8x | nih.gov |

| Taraxerol | Overexpression of ER regulatory factor and fermentation optimization | INO2 | 59.55 mg/L | ~32x | nih.govresearchgate.net |

| Geranyl Acetate | Pathway introduction and precursor flux diversion | Erg20 (mutant), tHMG1, IDI1, MAF1 | 13.27 mg/L | ~21x | nih.gov |

| Oleanane-type Triterpenoids | Reduced sterol synthesis and precursor pathway enhancement | ERG7 (modified), tHMG1, PAH1 | Not specified | ~8x | apprimus-verlag.de |

Synthetic Methodologies and Rational Chemical Derivatization of Taraxeryl Acetate

Total Synthesis Approaches to the Taraxerane Carbon Skeleton

The complex, polycyclic structure of the taraxerane carbon skeleton presents a formidable challenge to synthetic chemists. While the total synthesis of taraxerane itself is not extensively documented in readily available literature, general strategies for the synthesis of related polycyclic triterpenoids provide insight into the potential approaches. These methods often involve the construction of fused ring systems through various cyclization reactions.

Hypothetically, a convergent synthesis could begin with the preparation of key building blocks representing different sections of the taraxerane framework. These fragments would then be coupled and subsequently cyclized to form the pentacyclic core. Intramolecular Diels-Alder reactions, radical cyclizations, and transition metal-catalyzed processes are powerful tools for forging the intricate ring systems characteristic of triterpenoids. The stereochemical control at multiple chiral centers is a critical aspect of any total synthesis, often requiring the use of chiral auxiliaries, asymmetric catalysis, or resolution of intermediates.

Further research into the total synthesis of structurally similar terpenes, such as lupeol (B1675499) and amyrin, can offer valuable precedents for the development of a de novo synthesis of the taraxerane skeleton. acs.org The development of a successful total synthesis would not only provide a renewable source of the natural product but also open avenues for the creation of analogs with novel substitution patterns that are inaccessible through semi-synthesis.

Semi-Synthesis and Chemical Modification Strategies for Taraxeryl Acetate (B1210297) Analog Development

Semi-synthesis, starting from naturally abundant precursors, represents a more practical and widely employed approach for generating derivatives of taraxeryl acetate. Taraxerol (B1681929), the unacetylated precursor, can be readily isolated from various plant sources. ontosight.ainih.gov The acetylation of taraxerol to yield this compound is a straightforward chemical transformation. nih.gov

Further modifications of the this compound scaffold can be achieved through various chemical reactions targeting its functional groups and hydrocarbon backbone. For instance, oxidation reactions can introduce new functional groups. The use of reagents like N-bromosuccinimide can lead to the formation of α,β-unsaturated ketones. researchgate.net

Rearrangement reactions of the taraxerane skeleton have also been explored. For example, treatment of taraxerone (B198196), the ketone analog of taraxerol, with m-chloroperoxybenzoic acid can induce a rearrangement to form seco-oleanane triterpenoids. researchgate.net The Beckmann rearrangement of taraxerone oxime has been shown to lead to unexpected and novel modified taraxerane skeletons. researchgate.net These rearrangement strategies are valuable for creating structurally diverse analogs with potentially different biological activities.

The development of structural analogs with enhanced pharmacological activity and reduced side effects can be achieved by the molecular modification of the functional groups of lead compounds like this compound. researchgate.net This can involve reactions such as esterification, etherification, and the introduction of nitrogen- or sulfur-containing heterocycles to explore new chemical space and improve the compound's properties. researchgate.net

Computational Chemistry and Rational Design in Scaffold Optimization and Lead Compound Development

Computational chemistry plays an increasingly vital role in modern drug discovery, offering powerful tools for the rational design and optimization of lead compounds like this compound. mdpi.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide valuable insights into the interactions between a ligand and its biological target.

Molecular docking studies have been employed to investigate the binding of this compound to various enzymes, such as cyclooxygenase (COX). banglajol.inforesearchgate.net These studies help to predict the binding mode and affinity of the compound within the active site of the protein, identifying key interactions that contribute to its biological activity. researchgate.net For example, docking studies have revealed significant interactions between this compound and important amino acid residues in the binding pocket of the COX-2 enzyme. banglajol.info

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. researchgate.net This can provide information on the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Based on the insights gained from these computational methods, rational design strategies can be employed to optimize the this compound scaffold. This can involve in silico modifications to the molecule to enhance its binding affinity, selectivity, or pharmacokinetic properties. chemrxiv.orgcresset-group.com For example, if a particular functional group is identified as being crucial for binding, analogs can be designed that maintain or enhance this interaction. Conversely, if a part of the molecule is associated with metabolic instability, it can be modified to improve its drug-like properties. This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern lead optimization. nih.gov

Molecular and Cellular Pharmacology of Taraxeryl Acetate: Mechanistic Investigations

Anti-inflammatory Action: Cyclooxygenase Enzyme Inhibition and Downstream Signaling Modulation

The anti-inflammatory effects of taraxeryl acetate (B1210297) are attributed to its ability to inhibit key enzymes in the inflammatory cascade and modulate critical intracellular signaling pathways that regulate the expression of inflammatory mediators.

Taraxeryl acetate has been identified as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. medchemexpress.comresearchgate.net These enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation. researchgate.net In vitro enzyme inhibition assays have demonstrated that this compound exhibits inhibitory activity against both isoforms. The compound shows a slightly greater inhibitory effect on COX-2 compared to COX-1. researchgate.net

Molecular docking studies have provided insights into the interaction of this compound with the COX-2 enzyme. The side chain acetate moiety of the compound establishes favorable electrostatic interactions with amino acid residues such as Trp387 and Met522 within the binding pocket. Additionally, hydrophobic interactions between the methyl groups of this compound and non-polar residues like Val116 and Leu531 contribute to the ligand-inhibitor complex.

| Enzyme | IC₅₀ Value (μM) |

|---|---|

| COX-1 | 116.3 ± 0.03 |

| COX-2 | 94.7 ± 0.02 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against COX-1 and COX-2 enzymes as determined by in vitro assays. researchgate.net

Research on the related compound, taraxerol (B1681929), reveals a significant mechanism of anti-inflammatory action through the suppression of key signaling pathways. Taraxerol has been shown to interfere with the activation of TGF-β-activated kinase-1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, and the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). nih.govresearchgate.net The activation of TAK1 and Akt is a critical upstream event for the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govresearchgate.net

By inhibiting the activation of TAK1 and Akt, taraxerol effectively prevents the subsequent phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This blockade prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of various proinflammatory genes. nih.govresearchgate.net Specifically, taraxerol was found to inhibit the formation of the TAK1/TAK-binding protein 1 (TAB1) complex, which is crucial for TAK1 activation. nih.govresearchgate.net The suppression of the PI3K/Akt signaling pathway by taraxerol has also been noted in cancer cell lines. nih.govnih.gov

The inhibitory effects of this compound and the closely related taraxerol on upstream signaling pathways translate to a marked reduction in the production of proinflammatory mediators. Studies have demonstrated that taraxerol can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This leads to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂). researchgate.netnih.gov

Furthermore, the expression and secretion of several key proinflammatory cytokines are significantly diminished. Treatment with taraxerol has been shown to decrease the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.gov These findings indicate that this compound's anti-inflammatory properties are mediated by the suppression of a broad range of inflammatory molecules. researchgate.netnih.gov

| Mediator | Effect |

|---|---|

| iNOS | Expression Decreased |

| COX-2 | Expression Decreased |

| Nitric Oxide (NO) | Production Decreased |

| Prostaglandin E₂ (PGE₂) | Production Decreased |

| TNF-α | Production Decreased |

| IL-6 | Production Decreased |

| IL-1β | Production Decreased |

This table outlines the observed effects of taraxerol and its acetate form on the expression and production of key proinflammatory mediators in cellular models. researchgate.netnih.gov

Anticancer Mechanisms: Induction of Programmed Cell Death, Autophagy, Cell Cycle Perturbations, and Anti-migration Effects

This compound exhibits potent anticancer activity through a multi-faceted approach that includes the induction of programmed cell death (apoptosis), stimulation of autophagy, disruption of the cell cycle, and inhibition of cell migration. nih.govspandidos-publications.comnih.gov

A primary mechanism of the anticancer effect of this compound is the induction of apoptosis. medchemexpress.comspandidos-publications.com Studies in human glioblastoma (U87) and cervical cancer (HeLa) cells have shown that the compound induces dose-dependent cytotoxic effects and apoptosis. nih.govnih.govnih.gov The percentage of apoptotic U87 cells increased significantly with rising concentrations of this compound. nih.govresearchgate.net

The apoptotic process is primarily mediated through the intrinsic, or mitochondrial, pathway. nih.govnih.govspandidos-publications.com Key events in this pathway initiated by this compound include:

Increased Reactive Oxygen Species (ROS): The compound enhances the levels of intracellular ROS. nih.govnih.gov

Disruption of Mitochondrial Membrane Potential (MMP): It causes a decrease in the mitochondrial membrane potential (Δψm). nih.govnih.gov

Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov

Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.gov

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Modulation of Bcl-2 Family Proteins: this compound treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov

| This compound Concentration (μM) | Percentage of Apoptotic Cells (%) |

|---|---|

| 0 (Control) | 7.3 |

| 10 | 16.1 |

| 50 | 44.1 |

| 150 | 76.7 |

This table shows the percentage of apoptotic U87 cells following treatment with varying concentrations of this compound, as determined by flow cytometry. nih.govresearchgate.net

Cell Cycle Arrest (e.g., sub-G1, G2/M Phase) in Malignant Cell Lines

This compound has been shown to exert its anticancer effects in part by inducing cell cycle arrest in malignant cell lines, a critical mechanism for controlling cancer cell proliferation. In human glioblastoma U87 cells, treatment with this compound led to a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. This was accompanied by a corresponding decrease in the number of cells in the S-phase of the cell cycle.

Further investigation into the molecular mechanisms revealed that this compound treatment upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21. Concurrently, it downregulates the expression of key cell cycle progression proteins, including cyclin B, cyclin D, CDK2, CDK4, and CDK6. This modulation of cell cycle-related proteins disrupts the normal progression of the cell cycle, leading to arrest and subsequent apoptosis.

In another study focusing on the human gastric adenocarcinoma AGS cell line, this compound exhibited a tendency to induce G2/M phase arrest. However, this effect was not statistically significant. This suggests that the specific phase of cell cycle arrest induced by this compound may be cell-type dependent.

Table 1: Effect of this compound on Cell Cycle Phase Distribution in U87 Glioblastoma Cells

| Treatment Concentration (µM) | % of Cells in Sub-G1 Phase | % of Cells in S Phase |

| 0 (Control) | Normal | 33.15% |

| 10 | Increased | 27.21% |

| 50 | Significantly Increased | 16.21% |

| 150 | Markedly Increased | 12.90% |

Inhibition of Cancer Cell Migration in In vitro Models

The metastatic spread of cancer cells is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration of cancer cells in preclinical studies. In an in vitro wound healing assay using U87 human glioblastoma cells, treatment with this compound significantly reduced the number of cells that migrated into the scratched area. This finding suggests that this compound may have the potential to interfere with the processes of tumor invasion and metastasis.

Network Pharmacology Approaches to Elucidate Multi-target Mechanisms in Cancer

While specific network pharmacology studies on this compound are not yet available, research on the closely related parent compound, taraxerol, provides valuable insights into the potential multi-target mechanisms of these triterpenes in cancer. Network pharmacology is an approach that integrates pharmacology, bioinformatics, and systems biology to understand the complex interactions between drugs and multiple targets within a biological network.

A network pharmacology study on taraxerol for the treatment of gastric cancer identified 135 potential targets. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses revealed that the PI3K/AKT signaling pathway was a key pathway through which taraxerol exerts its anticancer effects. Experimental validation confirmed that taraxerol inhibited the proliferation, migration, and invasion of gastric cancer cells and induced G1 phase arrest and apoptosis, supporting the predictions of the network pharmacology analysis.

Another study utilizing network pharmacology and molecular docking to investigate the effects of taraxerol on triple-negative breast cancer identified MAPK3 as a promising target. The study demonstrated that taraxerol could inhibit the migration and invasion of MDA-MB-231 breast cancer cells via the ERK/Slug axis. These studies on taraxerol highlight the utility of network pharmacology in identifying the complex, multi-target mechanisms of action for compounds like this compound and provide a roadmap for future investigations into its specific molecular interactions in various cancers.

Antidiabetic Potential: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound has been identified as a potential inhibitor of PTP1B. In one study, an ethyl acetate fraction of Artemisia roxburghiana, which exhibited the highest PTP1B inhibitory activity, was subjected to column chromatography, leading to the isolation of this compound. This suggests that this compound is a significant contributor to the PTP1B inhibitory effects of the plant extract. The IC50 value for this compound against PTP1B was determined to be 87.52 ± 0.03 µM.

The parent compound, taraxerol, has also been shown to exhibit moderate inhibitory properties against PTP1B at concentrations higher than 50 µM, further supporting the potential of this class of triterpenes as PTP1B inhibitors.

Molecular Docking and Interaction Analysis with PTP1B Active Site Residues (e.g., Gly220, Cys215, Gly218, Asp48)

To understand the molecular basis of its inhibitory activity, molecular docking studies have been performed to investigate the interaction of this compound with the active site of PTP1B. These studies revealed that this compound forms significant molecular interactions with key amino acid residues within the PTP1B active site. Specifically, interactions were observed with Gly220, Cys215, Gly218, and Asp48. The interaction with the catalytic residue Cys215 is particularly important for the inhibition of the enzyme's phosphatase activity. These computational insights into the binding mode of this compound provide a foundation for the rational design and optimization of more potent PTP1B inhibitors based on its chemical scaffold.

Table 2: Molecular Docking Interactions of Triterpenes with PTP1B Active Site

| Compound | Interacting Residues in PTP1B Active Site |

| This compound | Gly220, Cys215, Gly218, Asp48 |

| Betulin (B1666924) | Gly220, Cys215, Gly218, Asp48 |

| Betulinic acid | Gly220, Cys215, Gly218, Asp48 |

Antiviral Activities: Mechanistic Studies Against Specific Viral Pathogens (e.g., Herpes Simplex Virus Type II)

This compound has been reported to possess antiviral properties, specifically against Herpes Simplex Virus Type II (HSV-2), the primary cause of genital herpes. In preliminary studies, a hexane (B92381) extract of Laggera pterodonta showed antiviral activity against both HSV-1 and HSV-2. Subsequent bioassay-guided fractionation led to the isolation of this compound, which exhibited significant antiviral activity against HSV-2. It has been noted as the first natural product to demonstrate an effect on the HSV response.

While the antiviral activity has been established, detailed mechanistic studies elucidating the precise mode of action of this compound against HSV-2 are currently limited. Further research is needed to determine whether it inhibits viral entry into host cells, disrupts viral replication, or acts through other antiviral mechanisms.

Antimicrobial Properties: Investigation of Antifungal and Antibacterial Modes of Action

In addition to its other biological activities, this compound and its parent compound, taraxerol, have been investigated for their antimicrobial properties. Taraxerol has demonstrated moderate antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it is more active against Gram-positive strains.

In terms of antifungal activity, taraxerol has been shown to have weak effects against fungi such as Aspergillus niger. Studies have also reported the general antimicrobial activity of this compound, although detailed investigations into its specific spectrum of activity and mode of action against a wide range of bacterial and fungal pathogens are still warranted to fully characterize its antimicrobial potential.

Table 3: Minimum Inhibitory Concentration (MIC) of Taraxerol against Various Bacteria

| Bacterial Strain | Gram Stain | MIC (mg/mL) |

| Staphylococcus aureus | Positive | 0.04 |

| Enterococcus faecalis | Positive | 0.016 |

| Pseudomonas aeruginosa | Negative | 0.63 |

| Escherichia coli | Negative | 0.31 |

Antioxidant Modulatory Effects: Redox Homeostasis Regulation and Related Pathway Activation

This compound, a natural pentacyclic triterpenoid (B12794562), has demonstrated notable effects on cellular redox homeostasis. Mechanistic studies reveal its capacity to modulate the body's antioxidant systems and mitigate the markers associated with oxidative damage. Research indicates that this compound activates the antioxidant defense system, suggesting its potential in managing conditions exacerbated by oxidative stress nih.gov.

Investigations into the antioxidant properties of this compound have shown its ability to enhance the body's innate defense mechanisms against oxidative stress. In a study utilizing murine intestinal epithelial cells, treatment with this compound resulted in a significant activation of the antioxidant defense system nih.gov. Specifically, the total antioxidant capacity (T-AOC) and the activity of Catalase (CAT), a crucial enzyme in antioxidant defense, were notably increased following treatment with the compound nih.gov. This enhancement of endogenous antioxidant systems underscores a key mechanism by which this compound helps maintain cellular redox balance nih.gov.

| Antioxidant Marker | Effect of this compound Treatment | Source |

|---|---|---|

| Total Antioxidant Capacity (T-AOC) | Notably Increased | nih.gov |

| Catalase (CAT) Activity | Notably Increased | nih.gov |

Complementing its role in bolstering antioxidant defenses, this compound has been shown to effectively reduce key markers of oxidative stress. In studies on murine intestinal epithelial cells subjected to hydrogen peroxide-induced oxidative stress, treatment with this compound led to a significant reduction in the levels of lactate dehydrogenase (LDH) and malondialdehyde (MDA) nih.gov. LDH is an indicator of cell damage, while MDA is a prominent marker of lipid peroxidation. The ability of this compound to lower these markers provides direct evidence of its protective effects against oxidative damage nih.gov.

| Oxidative Stress Marker | Effect of this compound Treatment | Source |

|---|---|---|

| Lactate Dehydrogenase (LDH) | Effectively Reduced | nih.gov |

| Malondialdehyde (MDA) | Effectively Reduced | nih.gov |

The molecular mechanisms of this compound extend to the modulation of several critical signaling pathways. Research has demonstrated that the compound induces significant changes in important metabolites, leading to the activation of the complement and coagulation cascades nih.gov. Furthermore, it influences key inflammatory and cell signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.gov. The compound also appears to affect lipid metabolism, as evidenced by its activation of glycerophospholipid pathways nih.gov. These actions result in altered transcript levels of related genes, indicating a broad regulatory role for this compound in cellular processes beyond direct antioxidant activity nih.gov. The related compound, taraxerol, has been shown to inhibit NF-κB activation by interfering with TAK1 and Akt activation nih.govnih.gov.

Neuropharmacological Explorations: Acetylcholinesterase Inhibition

The neuropharmacological potential of this compound has been explored through computational studies. A molecular docking analysis identified this compound as having a high binding energy of -9.9 kcal/mol towards a target protein, suggesting it may act as an inhibitor researcher.life. While direct experimental validation on this compound is needed, the closely related compound, taraxerol, has been shown to inhibit acetylcholinesterase (AChE) activity in a dose-dependent manner nih.govnih.gov. In one study, taraxerol exhibited an IC50 value of 79 µM against AChE nih.gov. Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, a mechanism relevant in the treatment of various neurological conditions wikipedia.org.

Gastroprotective and Antipyretic Mechanisms

This compound has demonstrated significant gastroprotective and antipyretic properties in preclinical studies kjms.com.pkkjms.com.pk. Its gastroprotective effects are particularly noteworthy as they present an advantage over many common non-steroidal anti-inflammatory drugs (NSAIDs) that are known to cause gastrointestinal side effects kjms.com.pk. This suggests that this compound could be a safer alternative for managing fever and inflammation kjms.com.pkpastic.gov.pk.

In studies using yeast-induced pyrexia in rats, this compound produced a significant, dose-dependent decrease in body temperature kjms.com.pkkjms.com.pk. The antipyretic effect was observed to be comparable to that of aspirin initially, although its duration of action was shorter kjms.com.pk. This activity highlights its potential as a fever-reducing agent kjms.com.pk.

| Parameter | Observation | Source |

|---|---|---|

| Effect on Temperature | Significant Decrease | kjms.com.pkkjms.com.pk |

| Dose-Response | Effect is Dose-Dependent | kjms.com.pkkjms.com.pk |

| Comparison to Standard (Aspirin) | Initial action is similar, but the effect diminishes earlier than aspirin. | kjms.com.pk |

Structure Activity Relationship Sar Investigations of Taraxeryl Acetate and Its Analogs

Identification of Key Pharmacophoric Features Governing Biological Efficacy

The biological efficacy of taraxeryl acetate (B1210297) is governed by specific structural features, known as pharmacophores, that interact with biological targets. The primary pharmacophoric features identified are its rigid pentacyclic core and the acetate group at the C-3 position.

The large, hydrophobic pentacyclic triterpenoid (B12794562) skeleton is crucial for positioning the molecule within the binding pockets of target enzymes. banglajol.infobanglajol.info This core structure facilitates significant hydrophobic interactions with non-polar amino acid residues. banglajol.info For instance, in studies investigating its anti-inflammatory properties, taraxeryl acetate showed inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 116.3 ± 0.03 μM and 94.7 ± 0.02 μM, respectively. banglajol.inforesearchgate.netbanglajol.info

Molecular docking studies on its interaction with COX-2 revealed that the pentacyclic framework is responsible for the main hydrophobic contacts. banglajol.info Specifically, rings C and E of the core structure engage in these interactions. banglajol.infobanglajol.info The acetate group at the C-3 position represents another key pharmacophoric feature. This group is capable of forming electrostatic interactions with amino acid residues in the enzyme's active site. banglajol.info In the case of COX-2, the acetyl group showed favorable electrostatic interactions with Trp387 and Met522, which contributed to its inhibitory activity. banglajol.info The combination of the bulky hydrophobic scaffold and the polar acetate group appears to be essential for its biological action.

Elucidation of the Impact of Specific Structural Modifications on Biological Potency and Selectivity (e.g., C-3 and C-17 Positions)

Modifying the structure of this compound, particularly at the C-3 and C-17 positions, has been identified as a critical strategy for enhancing its biological potency and selectivity. researchgate.netnih.gov Research into its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a target for anti-diabetic therapies, highlights the importance of these positions. nih.govtargetmol.com

In a study evaluating PTP1B inhibitors isolated from Artemisia roxburghiana, this compound was identified as an active compound alongside betulin (B1666924) and betulinic acid. nih.gov While this compound displayed inhibitory activity, its potency was considerably lower than its analogs. nih.gov Computational analysis from this study suggested that the C-3 and C-17 positions require extensive optimization to develop more potent lead compounds. researchgate.netnih.gov

The difference in potency among these related triterpenes underscores the impact of the substituents at these key positions. For example, betulinic acid, which possesses a hydroxyl group at C-3 and a carboxylic acid at C-17, was the most potent inhibitor. nih.gov This suggests that replacing the acetate group at C-3 and modifying the aliphatic side chain at C-17 could lead to analogs with significantly improved biological efficacy.

Table 1: Comparative PTP1B Inhibitory Activity of this compound and its Analogs

| Compound | IC50 (µM) | Key Structural Features | Source |

|---|---|---|---|

| Betulinic acid | 3.49 ± 0.02 | Hydroxyl at C-3, Carboxylic acid at C-17 | nih.gov |

| Betulin | 4.17 ± 0.03 | Hydroxyl at C-3, Hydroxymethyl at C-17 | nih.gov |

| This compound | 87.52 ± 0.03 | Acetate at C-3, Isopropyl on Ring E | nih.gov |

Application of Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have proven to be invaluable tools for understanding the SAR of this compound. banglajol.inforesearchgate.net These methods provide detailed insights into how the compound interacts with its biological targets at a molecular level, guiding further structural modification and drug development efforts. researchgate.netresearchgate.net

Molecular docking simulations have been employed to investigate the binding modes of this compound within the active sites of both COX-2 and PTP1B. banglajol.inforesearchgate.net In the study of COX-2 inhibition, docking simulations were performed using AutoDock 4.2. banglajol.info The results revealed significant hydrophobic interactions between the pentacyclic core of this compound and several amino acid residues, including Val116, Val349, and Leu531, within the enzyme's binding pocket. banglajol.info Furthermore, the acetate moiety at the C-3 position was found to form electrostatic interactions and minor hydrophobic contacts, which, while contributing to binding, were considered to be the basis for its relatively weak inhibitory effect. banglajol.info This suggests that modifications to this group could enhance potency. banglajol.inforesearchgate.net

Similarly, for PTP1B inhibition, molecular docking studies showed that triterpene inhibitors, including this compound, interact with key amino acids such as Cys215, Gly218, Gly220, and Asp48 inside the active site. researchgate.netnih.gov These computational insights pinpointed the C-3 and C-17 positions as prime candidates for chemical modification to improve inhibitory activity. researchgate.netnih.gov The use of these computational techniques allows for a rational approach to drug design, predicting which structural changes are most likely to result in enhanced biological activity and selectivity. mdpi.com

Table 2: Summary of Molecular Docking Insights for this compound

| Target Enzyme | Key Interacting Residues | Type of Interaction | Implication for SAR | Source |

|---|---|---|---|---|

| COX-2 | Val116, Val349, Leu359, Leu531 | Hydrophobic | The pentacyclic core is essential for binding within the hydrophobic pocket. | banglajol.info |

| COX-2 | Trp387, Met522, Leu384 | Electrostatic | The C-3 acetyl group contributes to binding but offers a site for modification to improve potency. | banglajol.info |

| PTP1B | Cys215, Gly218, Gly220, Asp48 | Not specified | Interactions within the active site confirm its role as an inhibitor; C-3 and C-17 are key for optimization. | researchgate.netnih.gov |

Advanced Analytical Techniques for Taraxeryl Acetate Research

High-Resolution Chromatographic Methodologies for Quantification in Complex Matrices

Chromatographic techniques are fundamental in separating taraxeryl acetate (B1210297) from other compounds present in a sample, allowing for its accurate quantification. The choice of method often depends on the complexity of the sample matrix and the required sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of taraxeryl acetate. A robust HPLC method can achieve a retention time for taraxerol (B1681929), a related compound, of approximately 3.519 minutes. gsconlinepress.comgsconlinepress.com Linearity in detection is often observed in the concentration range of 20-70 μg/mL, with a high correlation coefficient (0.999), indicating a strong relationship between concentration and the analytical signal. gsconlinepress.comgsconlinepress.com The sensitivity of HPLC methods is demonstrated by low limit of detection (LOD) and limit of quantitation (LOQ) values, which have been reported as 0.0026 μg/mL and 0.0081 μg/mL, respectively. gsconlinepress.comgsconlinepress.com The accuracy of these methods is typically high, with recovery percentages falling within the 99.92-100.33% range. gsconlinepress.comgsconlinepress.com

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant improvements over traditional HPLC, including faster analysis times and higher resolution due to the use of columns with smaller particle sizes (less than 2 µm). eag.comamericanpharmaceuticalreview.com This enhanced separation capability is particularly beneficial when analyzing complex mixtures. eag.comamericanpharmaceuticalreview.com UHPLC systems can operate at much higher pressures (up to 100 MPa) compared to HPLC systems. eag.com This allows for the use of longer columns and/or higher flow rates, leading to improved chromatographic efficiency. The technique is widely used for the separation and identification of a vast array of compounds, including steroids and other complex organic molecules. eag.com

Table 1: HPLC Parameters for Taraxerol Analysis

| Parameter | Value |

|---|---|

| Retention Time | 3.519 minutes |

| Linearity Range | 20-70 μg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.0026 μg/mL |

| Limit of Quantitation (LOQ) | 0.0081 μg/mL |

| Accuracy (Recovery) | 99.92-100.33% |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of this compound. figshare.com This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. japsonline.com In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. japsonline.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. researchgate.net The total ion chromatogram (TIC) generated by GC/MS can be used to identify the various compounds present in a sample, including this compound. frontiersin.org

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the quantification of this compound in various samples. nih.govijpsonline.com In HPTLC, a sample is applied to a plate coated with a stationary phase, and the plate is then developed in a chamber containing a suitable mobile phase. researchgate.netscilit.com For the analysis of taraxerol, a mobile phase consisting of hexane (B92381) and ethyl acetate (in an 80:20 v/v ratio) has been shown to be effective, yielding a compact spot with an Rf value of 0.53. researchgate.net Quantification is typically achieved by scanning the plate with a densitometer at a specific wavelength, often after derivatization with a reagent like anisaldehyde to visualize the spots. ijpsonline.comresearchgate.net HPTLC methods can be validated for linearity, with calibration plots for taraxerol showing good linearity in the range of 100-1200 ng. researchgate.net The precision and accuracy of the method are confirmed through recovery studies, with reported values between 99.65% and 99.74%. researchgate.net

Table 2: HPTLC Method Parameters for Taraxerol

| Parameter | Value |

|---|---|

| Mobile Phase | Hexane:Ethyl Acetate (80:20 v/v) |

| Rf Value | 0.53 |

| Linearity Range | 100-1200 ng/spot |

| Correlation Coefficient (r) | 0.9961 |

| Limit of Detection (LOD) | 31 ng/spot |

| Limit of Quantitation (LOQ) | 105 ng/spot |

| Accuracy (Recovery) | 99.65-99.74% |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), combine the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org This hyphenated technique is particularly well-suited for analyzing complex biological samples and for the trace-level quantification of compounds like this compound. wikipedia.org In LC-MS/MS, the parent ion of the target analyte is selected in the first mass spectrometer, fragmented, and then the resulting daughter ions are detected in the second mass spectrometer. researchgate.netnih.gov This process, known as selected reaction monitoring (SRM), significantly enhances the selectivity and sensitivity of the analysis. For the analysis of the related compound taraxasterol (B1681928), an LC-MS/MS method has been developed using an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode. nih.gov The transition monitored for taraxasterol was m/z 409.4 → 137.1. nih.gov Such methods demonstrate excellent sensitivity and are successfully applied in pharmacokinetic studies. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular structure and connectivity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. semanticscholar.org Both ¹H NMR and ¹³C NMR are employed to obtain detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. semanticscholar.orgresearchgate.net The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide crucial data for piecing together the molecular structure. The structures of this compound and related triterpenes are often confirmed by comparing their NMR data with values reported in the literature. semanticscholar.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Taraxerol |

| α-amyrin acetate |

| β-amyrin acetate |

| Taraxasterol |

| Hexane |

| Ethyl acetate |

| Anisaldehyde |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the structural elucidation of compounds like this compound. The FTIR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

In the analysis of this compound, the FTIR spectrum reveals characteristic absorption bands that confirm its key structural features. A strong absorption peak is typically observed around 1724-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. Another significant peak appears in the region of 1240-1251 cm⁻¹, corresponding to the C-O-C stretching of the acetate group. buet.ac.bd The presence of the triterpenoid (B12794562) backbone is confirmed by several other peaks, including C-H stretching vibrations (asymmetric and symmetric) for sp³ hybridized carbons, which are observed around 2922-2935 cm⁻¹ and 2852-2862 cm⁻¹. Additionally, C-H bending vibrations can be seen at approximately 1467 cm⁻¹ and 1377 cm⁻¹. A peak indicating C=C stretching from the double bond in the taraxerane skeleton is also present around 1643-1649 cm⁻¹. buet.ac.bd

The following table summarizes the characteristic FTIR absorption bands for this compound based on published research findings.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1724 - 1735 |

| C-O-C (Acetate) | Stretch | 1240 - 1251 |

| C-H (sp³) | Asymmetric/Symmetric Stretch | 2852 - 2935 |

| C-H | Bend | 1377 - 1467 |

| C=C | Stretch | 1643 - 1649 |

This table is generated based on data from related compounds and functional group correlations.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for detecting molecules with chromophores, which are parts of a molecule that absorb light. In the case of this compound, its structure lacks an extensive system of conjugated double bonds, which typically act as strong chromophores. The main potential for UV absorption comes from the isolated double bond within the pentacyclic triterpenoid structure and the carbonyl group of the acetate moiety.

Due to the absence of significant chromophores, this compound is expected to have a low molar absorptivity in the UV region. Specific data on the maximum absorption wavelength (λmax) for pure this compound is not extensively documented in readily available literature. However, analysis of its parent compound, taraxerol, has shown a maximum absorption wavelength at 211 nm. walshmedicalmedia.com Another study on a related compound isolated alongside taraxerol reported a UV absorption maximum at 235 nm. buet.ac.bd These values suggest that any UV absorbance for this compound would likely occur in the lower UV range, typical for n-π* transitions of the carbonyl group and π-π* transitions of the isolated double bond.

Future Perspectives and Emerging Research Avenues for Taraxeryl Acetate

Integration of Multi-omics Approaches (e.g., Metabolomics, Transcriptomics) in Mechanistic Studies

The integration of multi-omics technologies, such as metabolomics and transcriptomics, is poised to revolutionize our understanding of the mechanisms of action of taraxeryl acetate (B1210297). pharmafeatures.com This comprehensive approach allows for a holistic view of the molecular and biochemical changes induced by this natural compound. mdpi.com By simultaneously analyzing changes in gene expression (transcriptomics) and the resulting shifts in the metabolite pool (metabolomics), researchers can construct a more complete picture of how taraxeryl acetate exerts its effects at a cellular level. pharmafeatures.com

A recent study investigating the effects of this compound on murine intestinal epithelial cells under oxidative stress provides a compelling example of this integrated approach. researchgate.netnih.gov The study employed both metabolomics and transcriptomics to elucidate the compound's antioxidant mechanisms. researchgate.netnih.govscholarsportal.info

The transcriptomic analysis revealed that this compound treatment led to altered transcript levels of specific genes. researchgate.netnih.gov Concurrently, the metabolomic analysis identified significant changes in the levels of 30 important metabolites. researchgate.netnih.gov By integrating these datasets, the researchers were able to identify the activation of several key signaling pathways, including the complement and coagulation cascades, NF-κB, and MAPK pathways. researchgate.netnih.gov This integrated analysis provided a deeper understanding of the compound's protective effects against oxidative damage. researchgate.netnih.gov

Future research can further leverage multi-omics to explore the effects of this compound in various other biological contexts. For instance, in cancer research, this approach could uncover novel signaling pathways and metabolic vulnerabilities targeted by the compound. Similarly, in the context of inflammatory diseases, integrating these data streams could reveal how this compound modulates immune responses at both the genetic and metabolic levels. The systematic characterization of these molecular changes will be instrumental in pinpointing specific therapeutic targets and refining the development of this compound-based therapies. mdpi.com

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While current research has identified several biological activities of this compound, including anti-inflammatory, anticancer, and antiviral effects, there remains a vast, unexplored landscape of potential therapeutic applications. chemfaces.commedchemexpress.compreprints.orgmdpi.com The unique chemical structure of this pentacyclic triterpenoid (B12794562) suggests that it may interact with a wide range of biological targets, many of which have yet to be discovered. mdpi.comresearchgate.net

Recent in silico studies have begun to shed light on new potential targets. For example, molecular docking simulations have suggested that this compound may act as an inhibitor of the ERα receptor, a key target in breast cancer therapy. eurekaselect.com These computational approaches can help prioritize experimental validation and guide the exploration of new therapeutic avenues. eurekaselect.com